molecular formula C11H14O3 B14892263 Methyl 2-(4-methylphenoxy)propanoate

Methyl 2-(4-methylphenoxy)propanoate

Cat. No.: B14892263
M. Wt: 194.23 g/mol
InChI Key: PPNXNYGZKHPNGV-UHFFFAOYSA-N
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Description

Methyl 2-(4-methylphenoxy)propanoate is an organic ester with the molecular formula C₁₁H₁₄O₃ (inferred from structural analogs). It consists of a propanoate backbone esterified with a methyl group at the 2-position and a 4-methylphenoxy substituent. This compound is structurally related to pharmaceuticals and agrochemical intermediates, where ester functionalities are critical for bioavailability and metabolic stability.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(4-methylphenoxy)propanoate

InChI

InChI=1S/C11H14O3/c1-8-4-6-10(7-5-8)14-9(2)11(12)13-3/h4-7,9H,1-3H3

InChI Key

PPNXNYGZKHPNGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(p-tolyloxy)propanoate can be synthesized through the esterification of 2-(p-tolyloxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation .

Industrial Production Methods: In an industrial setting, the production of methyl 2-(p-tolyloxy)propanoate may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production at a larger scale .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: 2-(p-tolyloxy)propanoic acid and methanol.

    Reduction: 2-(p-tolyloxy)propanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Methyl 2-(p-tolyloxy)propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(p-tolyloxy)propanoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, facilitated by an acid or base catalyst. In reduction, the ester group is converted to an alcohol by the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 2-(4-methylphenoxy)propanoate with five structurally similar compounds, highlighting key differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Notable Properties/Applications
This compound C₁₁H₁₄O₃ 194.23 g/mol 4-methylphenoxy, methyl ester Ester, aryl ether Likely intermediate in organic synthesis
Ethyl 2-(4-hydroxyphenoxy)propanoate C₁₁H₁₄O₄ 210.23 g/mol 4-hydroxyphenoxy, ethyl ester Ester, phenol, aryl ether Stable under storage; limited hazard data
Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate C₁₈H₁₇ClO₄ 332.78 g/mol 4-chlorobenzoyl, methyl ester Ester, ketone, aryl ether Pharmaceutical impurity (EP standard)
2-Methyl-2-(4-phenylphenoxy)propanoic acid C₁₆H₁₆O₃ 256.30 g/mol 4-phenylphenoxy, carboxylic acid Carboxylic acid, aryl ether Higher acidity vs. esters; solubility differences
Pent-4-en-1-yl 2-(4-substituted-phenoxy)-2-methylpropanoate C₂₀H₂₆O₄ 330.42 g/mol Pentenyl ester, amide-substituted phenoxy Ester, alkene, aryl ether Synthesized via O-alkylation; drug intermediate

Physicochemical and Reactivity Profiles

  • Stability: Ethyl 2-(4-hydroxyphenoxy)propanoate is reported as stable under recommended storage conditions, but data for the methyl analog is unavailable. Chlorinated derivatives (e.g., methyl 2-[4-(4-chlorobenzoyl)-phenoxy]-2-methylpropanoate) may exhibit reduced stability due to electron-withdrawing groups .
  • Reactivity: The methyl ester group in this compound is likely susceptible to hydrolysis under acidic/basic conditions, similar to other esters. Carboxylic acid analogs (e.g., 2-methyl-2-(4-phenylphenoxy)propanoic acid) show higher reactivity in condensation reactions .

Research Findings and Analytical Methods

  • NMR Characterization: Ethyl viologen was used as an internal standard in ¹H-NMR to quantify pyruvate derivatives in related compounds, a method applicable to this compound for purity assessment .
  • Crystallography: X-ray diffraction (e.g., SADABS/SAINT software) aids in resolving crystal structures of phenoxypropanoates, critical for understanding solid-state interactions .

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